1-(5-Chloro-2-fluorophenyl)thiourea
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Overview
Description
1-(5-Chloro-2-fluorophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives have garnered significant attention due to their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . The compound’s structure consists of a thiourea moiety attached to a 5-chloro-2-fluorophenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-fluorophenyl)thiourea typically involves the reaction of 5-chloro-2-fluoroaniline with thiocyanate or isothiocyanate under appropriate conditions. One common method is the reaction of 5-chloro-2-fluoroaniline with ammonium thiocyanate in the presence of a catalyst such as hydrochloric acid. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to yield the desired thiourea derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-fluorophenyl)thiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(5-Chloro-2-fluorophenyl)thiourea has a wide range of scientific research applications, including:
Biology: Investigated for its antibacterial, antioxidant, and anticancer properties.
Industry: Utilized in the production of dyes, elastomers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in oxidative stress, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-(trifluoromethyl)phenyl)thiourea: Similar structure with a trifluoromethyl group instead of a fluorine atom.
1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea: Contains both fluorine and trifluoromethyl groups.
Uniqueness
1-(5-Chloro-2-fluorophenyl)thiourea is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its lipophilicity and ability to interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H6ClFN2S |
---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
(5-chloro-2-fluorophenyl)thiourea |
InChI |
InChI=1S/C7H6ClFN2S/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12) |
InChI Key |
AISRIPXMEUNSFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=S)N)F |
Origin of Product |
United States |
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